molecular formula C10H11BrO2 B8267134 (E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene

(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene

Cat. No.: B8267134
M. Wt: 243.10 g/mol
InChI Key: RTPPTRPVECGZKU-AATRIKPKSA-N
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Description

(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C10H11BrO2. It is characterized by the presence of a bromine atom, two methoxy groups, and a vinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene typically involves the bromination of 4-methoxy-1-(2-methoxyvinyl)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include ethyl derivatives of the original compound.

Scientific Research Applications

(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene
  • 1-Bromo-4-[(E)-2-Methoxyvinyl]Benzene
  • 1-Methoxy-4-[(E)-2-methoxyvinyl]benzene

Uniqueness

(E)-2-Bromo-4-methoxy-1-(2-methoxyvinyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and methoxy groups in specific positions allows for selective reactions and applications in various fields.

Properties

IUPAC Name

2-bromo-4-methoxy-1-[(E)-2-methoxyethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-12-6-5-8-3-4-9(13-2)7-10(8)11/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPPTRPVECGZKU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C=C(C=C1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=C(C=C(C=C1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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